![molecular formula C13H11ClF3N B572094 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1211195-38-8](/img/structure/B572094.png)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride, also known as 4-Amino-4’-(trifluoromethyl)biphenyl hydrochloride, is a chemical compound with the CAS Number: 1209254-98-7 . It has a molecular weight of 273.68 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8H,17H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.68 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride: is a valuable intermediate in organic synthesis. Its trifluoromethyl group is particularly important for introducing fluorine into various organic molecules, which can significantly alter their chemical and physical properties. This compound is used to synthesize more complex bifunctional molecules, serving as a precursor for various organic reactions, including coupling reactions and substitutions that are foundational in creating pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound’s unique structure makes it a candidate for the development of new medicinal drugs. It can be used to create compounds with potential therapeutic effects, such as antifungal, antibacterial, and anti-inflammatory agents. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Agrochemical Production
The agricultural industry benefits from the applications of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride in the synthesis of agrochemicals. It is involved in producing pesticides and herbicides, where the introduction of the trifluoromethyl group can lead to compounds with improved efficacy and selectivity for target pests or weeds .
Material Science
In material science, this compound is used to modify the surface properties of materials. It can be employed in the synthesis of polymers and coatings where the incorporation of a trifluoromethyl group can result in materials with enhanced resistance to solvents, oils, and other chemicals .
Dye and Pigment Industry
The dye and pigment industry utilizes 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride as an intermediate in the production of colorants. The compound’s structure allows for the creation of dyes with specific absorption properties, leading to a wide range of colors and shades for textiles and inks .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a standard in various analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography as a reference compound to calibrate instruments or to identify and quantify other substances .
Environmental Science
Environmental scientists may use 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride in studying the environmental fate of fluorinated organic compounds. Its stability and distinct chemical signature allow for tracking the compound in environmental samples, aiding in the study of pollution and degradation pathways .
Computational Chemistry
Lastly, in computational chemistry, this compound is often used in molecular modeling and simulations to understand its interactions at the atomic level. Programs like Amber and GROMACS utilize such compounds to produce simulations that help predict the behavior and properties of new materials and drugs .
Safety and Hazards
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10;/h1-8H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILAQOUASOAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

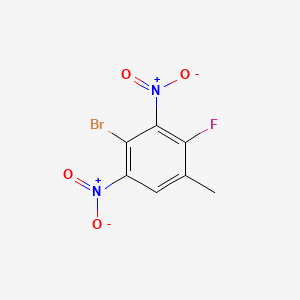
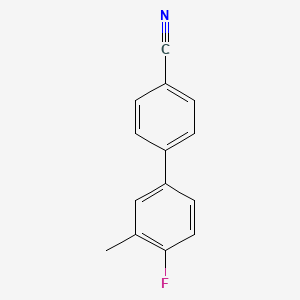
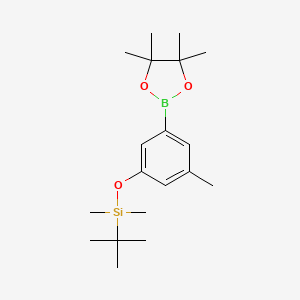


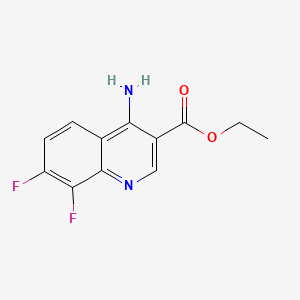
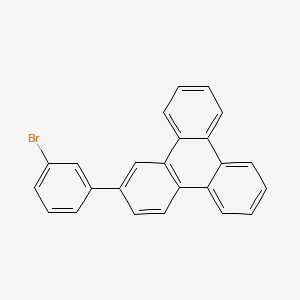
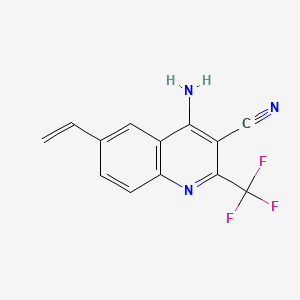


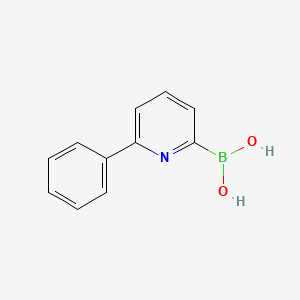

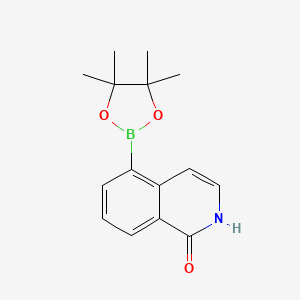
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)